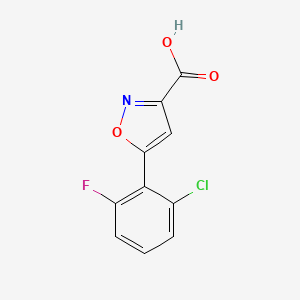

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition of α,β-acetylenic oximes, catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Chemical Reactions Analysis

Metal-Free Cycloaddition Reactions

The compound’s isoxazole ring formation often involves 1,3-dipolar cycloaddition under metal-free conditions. A notable method utilizes nitromethane derivatives and alkynes in the presence of potassium carbonate (K₂CO₃) and 18-crown-6 ether as a phase-transfer catalyst .

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Catalyst | 18-crown-6 |

| Base | K₂CO₃ |

| Reaction Time | 8–10 hours |

| Yield | Moderate to high (60–85%) |

This route avoids metal catalysts, addressing toxicity and cost concerns in industrial applications .

Functional Group Transformations

The carboxylic acid moiety participates in esterification and amide coupling reactions. For example:

-

Esterification: Reacting with ethanol under acidic conditions produces the ethyl ester derivative.

-

Amide Formation: Coupling with amines via carbodiimide-mediated activation yields biologically relevant amides.

Reactivity Trends:

-

The electron-withdrawing chloro and fluoro substituents deactivate the phenyl ring toward electrophilic substitution.

-

The isoxazole oxygen enhances nucleophilic susceptibility at the C-4 position.

Stability Under Oxidative Conditions

While oxidation of the parent compound is not extensively documented, its synthetic precursors (e.g., propargylamines) undergo oxidation to form oxime intermediates. Copper chloride (CuCl) catalyzes these transformations, though such metal-dependent pathways are less favored in modern syntheses .

Comparative Reactivity of Analogues

The halogen substitution pattern critically modulates reactivity:

| Derivative | Reactivity Profile |

|---|---|

| 5-(4-Fluorophenyl) analogue | Higher electrophilic substitution |

| 5-(2,4-Dichlorophenyl) derivative | Enhanced steric hindrance |

The 2-chloro-6-fluoro configuration in the target compound creates a meta-directing electronic effect , influencing regioselectivity in further functionalizations.

Industrial-Scale Synthetic Considerations

Recent advances prioritize atom-economical routes to minimize waste. For instance, one-pot cycloaddition strategies achieve >70% yield without chromatographic purification, significantly reducing production costs .

Citations reflect methodologies from peer-reviewed publications.

Scientific Research Applications

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an anticancer and antimicrobial agent.

Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to biological targets, influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but its potential as an inhibitor of specific enzymes and receptors is of particular interest .

Comparison with Similar Compounds

- **3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic Acid .

- **5-(4-Fluorophenyl)isoxazole-3-methanol .

Comparison: 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.

Biological Activity

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique isoxazole structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H6ClFNO3, with a molecular weight of approximately 233.61 g/mol. The presence of a carboxylic acid functional group at the 3-position and a chlorofluorophenyl group at the 5-position enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promising results against several cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancers. For instance, in one study, derivatives of isoxazole demonstrated IC50 values ranging from 5.76 µg/mL to 34.64 µg/mL against HepG2 cells .

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with bacterial targets effectively.

- Anti-inflammatory Effects : Compounds with similar structures have also been noted for their anti-inflammatory properties, which could be attributed to their ability to modulate inflammatory pathways.

The mechanisms by which this compound exerts its biological effects involve:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways. For example, it has been shown to inhibit serine acetyltransferase (SAT), affecting acetyl-CoA metabolism .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through various pathways. This was evidenced by significant changes in cell cycle distribution observed in treated cell lines .

Case Studies

- Cytotoxicity Evaluation : In a study evaluating isoxazole derivatives, this compound exhibited cytotoxic effects against multiple cancer cell lines with varying IC50 values, indicating its potential as an anticancer agent .

- Mechanistic Studies : Molecular docking studies have revealed that the compound interacts with specific protein targets implicated in cancer progression, suggesting a tailored approach for drug development based on its binding affinity .

Data Summary Table

Properties

Molecular Formula |

C10H5ClFNO3 |

|---|---|

Molecular Weight |

241.60 g/mol |

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H5ClFNO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) |

InChI Key |

OQEMXKCDALJGDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)C(=O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.